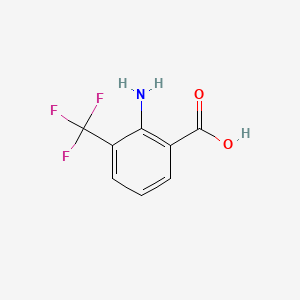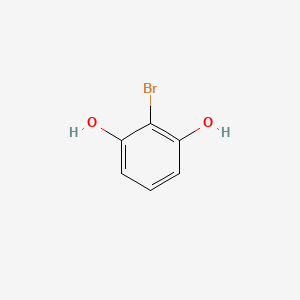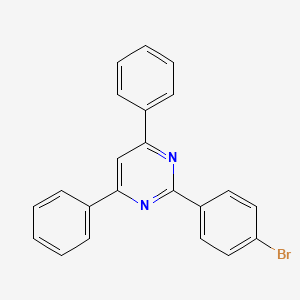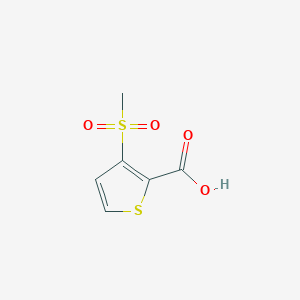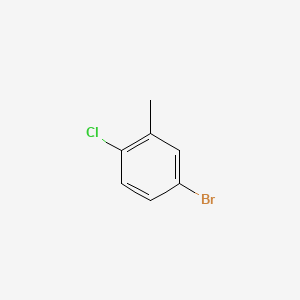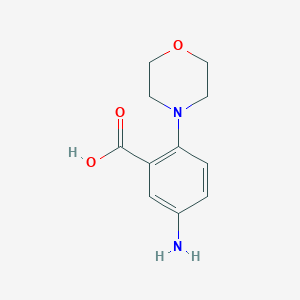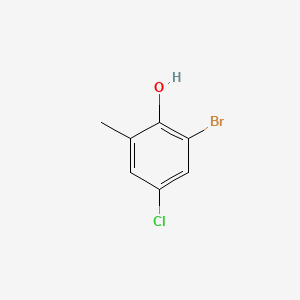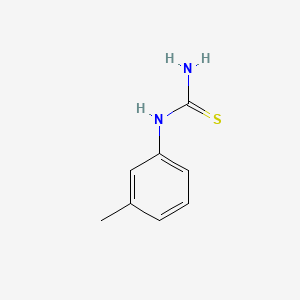
1-(3-Methylphenyl)-2-thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to 1-(3-Methylphenyl)-2-thiourea, involves reactions between isothiocyanates and amines. For example, derivatives have been synthesized using reactions between methylbenzoyl isothiocyanates and amines in dry solvents to yield good outcomes. These syntheses are characterized by their efficiency and the ability to introduce various substituents, allowing for structural variation and exploration of different chemical properties (Qiao et al., 2017).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical behavior. Studies involving X-ray diffraction have shown that these compounds can exhibit different molecular conformations, including planar arrangements of the carbonyl and thiourea groups. The stabilization of these conformations can occur through intramolecular hydrogen bonding, significantly influencing the compound's physical and chemical properties. For instance, the structure of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea reveals an L-shaped conformation stabilized by intramolecular and intermolecular hydrogen bonds, highlighting the importance of structural analysis in understanding compound behavior (Yeo & Tiekink, 2019).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, attributable to their active functional groups. These reactions include hydrogen bonding interactions, which play a significant role in the formation of crystal structures and affect the compounds' solubility and stability. The ability of thioureas to form dimers through hydrogen bonds in their crystal packing is a notable feature that impacts their chemical reactivity and potential applications (Saeed et al., 2014).
Physical Properties Analysis
The physical properties of 1-(3-Methylphenyl)-2-thiourea, such as melting points, solubility, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Spectroscopic methods, including FT-IR and NMR, alongside X-ray crystallography, are commonly used to characterize these properties. These analyses provide insights into the compound's stability, solubility in various solvents, and potential for forming specific crystal structures, which are crucial for its application in material science and pharmaceuticals (Mushtaque et al., 2016).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including reactivity, potential for forming coordination complexes, and applications in catalysis, are significantly influenced by their molecular structure. The presence of the thiourea moiety offers nucleophilic sites for reactions, while the substituents on the phenyl ring can modulate the electronic properties of the compound. These features are essential for understanding the compound's behavior in synthetic pathways and its interactions with metal ions and other chemical species (Saeed et al., 2018).
科学的研究の応用
-
Synthetic Precursors of New Heterocycles
- Field: Organic Chemistry
- Application: Thioureas are used in the synthesis of several important heterocyclic compounds .
- Method: Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
- Results: Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
-
Pharmacological Applications
-
Materials Science and Technology
- Field: Materials Science
- Application: Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
- Results: Thioureas have played a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
-
Synthesis of Thiophene Derivatives
- Field: Organic Chemistry
- Application: Thiophene-based analogs, which can be synthesized using thioureas, are of interest to many scientists as potential biologically active compounds .
- Method: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
1-Acyl-3-Substituted Thioureas
- Field: Chemistry
- Application: 1-Acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- Method: The synthesis and applications of coordination complexes of these ligands have been overviewed .
- Results: These ligands have a variety of coordination modes and have wide applications in biological systems. Thiourea derivatives also act as organocatalysts and have been used in many reactions .
-
Thiourea-Based Organocatalysts
- Field: Organic and Medicinal Chemistry
- Application: Thiourea-based organocatalysts are used in one-pot multiple bond-forming reactions under metal-free conditions .
- Method: The application of organic molecules as catalysts in multicomponent reactions is one of the best examples of this .
- Results: These reactions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .
-
Thiophene-Based Analogs
- Field: Medicinal Chemistry
- Application: Thiophene-based analogs, which can be synthesized using thioureas, are of interest to many scientists as potential biologically active compounds .
- Method: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results: Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
-
1-Acyl-3-Substituted Thioureas
- Field: Chemistry
- Application: 1-Acyl-3-substituted thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- Method: The synthesis and applications of coordination complexes of these ligands have been overviewed .
- Results: These ligands have a variety of coordination modes and have wide applications in biological systems. Thiourea derivatives also act as organocatalysts and have been used in many reactions .
-
Thiourea-Based Organocatalysts
- Field: Organic and Medicinal Chemistry
- Application: Thiourea-based organocatalysts are used in one-pot multiple bond-forming reactions under metal-free conditions .
- Method: The application of organic molecules as catalysts in multicomponent reactions is one of the best examples of this .
- Results: These reactions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining how to handle it safely.
将来の方向性
This would involve suggesting further research that could be done to learn more about the compound, such as studying its potential uses or developing new synthesis methods.
Please note that this is a general outline and the specific details would depend on the particular compound. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
(3-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPVHLKQIOIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211150 | |
| Record name | Thiourea, (3-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)thiourea | |
CAS RN |
621-40-9 | |
| Record name | (3-Methylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-m-tolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (3-methylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





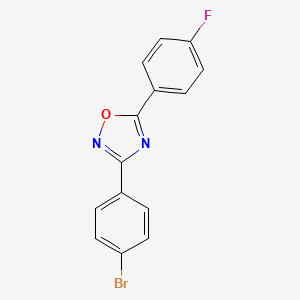
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
